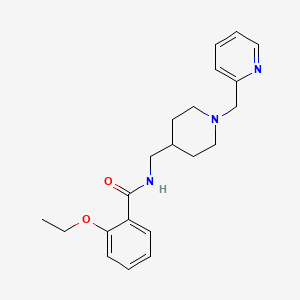

![molecular formula C47H76O17 B2395889 10-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid CAS No. 108906-69-0](/img/structure/B2395889.png)

10-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ilexsaponin B2 is a triterpenoid saponin isolated from the root of Ilex pubescens Hook. et Arn. It is known for its potent inhibitory effects on phosphodiesterase 5 and phosphodiesterase I, with IC50 values of 48.8 μM and 477.5 μM, respectively . This compound has garnered attention due to its potential therapeutic applications, particularly in the field of cardiovascular diseases.

Mechanism of Action

Target of Action

Ilexsaponin B2, a saponin isolated from the root of Ilex pubescens Hook. et Arn, primarily targets Phosphodiesterase 5 (PDE5) and PDEI . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are key mediators of signal transduction .

Mode of Action

Ilexsaponin B2 acts as a potent inhibitor of PDE5 and PDEI . It binds to these enzymes and inhibits their activity, leading to an increase in the intracellular concentrations of cyclic nucleotides. The IC50 values, which represent the concentration of Ilexsaponin B2 required to inhibit 50% of the enzyme’s activity, are 48.8 μM for PDE5 and 477.5 μM for PDEI .

Biochemical Pathways

The inhibition of PDE5 and PDEI by Ilexsaponin B2 affects the cyclic nucleotide signaling pathways. These pathways play a crucial role in various physiological processes, including vascular smooth muscle relaxation and inflammation. By inhibiting PDE5 and PDEI, Ilexsaponin B2 can potentially influence these processes .

Pharmacokinetics

Information on the pharmacokinetics of Ilexsaponin B2 is limited. They are absorbed in the gastrointestinal tract and undergo metabolism in the liver

Result of Action

The molecular and cellular effects of Ilexsaponin B2’s action are primarily related to its ability to inhibit PDE5 and PDEI. By inhibiting these enzymes, Ilexsaponin B2 can increase the intracellular levels of cyclic nucleotides, leading to various downstream effects such as vasodilation and anti-inflammatory effects .

Action Environment

The action, efficacy, and stability of Ilexsaponin B2 can be influenced by various environmental factors. For instance, the presence of other compounds in the gut can affect the absorption of Ilexsaponin B2 Additionally, factors such as pH and temperature can potentially influence the stability and activity of this compound

Biochemical Analysis

Biochemical Properties

Ilexsaponin B2 interacts with enzymes such as phosphodiesterase 5 (PDE5) and PDEI . It inhibits these enzymes, affecting the biochemical reactions they are involved in .

Cellular Effects

The effects of Ilexsaponin B2 on cells are primarily due to its inhibition of PDE5 and PDEI . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Ilexsaponin B2 exerts its effects at the molecular level through binding interactions with biomolecules, specifically PDE5 and PDEI . Its inhibition of these enzymes can lead to changes in gene expression .

Metabolic Pathways

Ilexsaponin B2 is involved in metabolic pathways through its interaction with enzymes like PDE5 and PDEI

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 10-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid typically involves extraction from the roots of Ilex pubescens. The process begins with the drying and pulverization of the plant material, followed by extraction using solvents such as methanol or ethanol. The extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC), to isolate and purify this compound .

Industrial Production Methods

Industrial production of this compound follows a similar extraction and purification process but on a larger scale. The use of advanced chromatographic techniques ensures the efficient separation and purification of the compound. Additionally, the implementation of quality control measures, such as the quantitative analysis of multi-components with a single marker (QAMS) method, ensures the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ilexsaponin B2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used to introduce oxygen-containing functional groups into the molecule.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups, such as carbonyl groups, to alcohols.

Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium azide or potassium cyanide to replace specific functional groups with desired substituents.

Major Products Formed

The major products formed from these reactions include various derivatives of 10-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid with modified functional groups, which can exhibit enhanced or altered biological activities.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

- Ilexsaponin A1

- Ilexsaponin B1

- Ilexsaponin B3

- Ilexoside O

Uniqueness

Ilexsaponin B2 stands out due to its potent inhibitory effects on phosphodiesterase 5 and phosphodiesterase I, which are not as pronounced in other similar compounds . Additionally, its unique structure and functional groups contribute to its distinct biological activities and therapeutic potential .

Properties

IUPAC Name |

10-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H76O17/c1-21-11-16-47(41(56)57)18-17-44(6)23(37(47)46(21,8)58)9-10-27-43(5)14-13-28(42(3,4)26(43)12-15-45(27,44)7)62-39-35(30(51)24(49)20-59-39)64-40-36(33(54)31(52)25(19-48)61-40)63-38-34(55)32(53)29(50)22(2)60-38/h9,21-22,24-40,48-55,58H,10-20H2,1-8H3,(H,56,57) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHRIYSRPSARCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C2C1(C)O)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H76O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

913.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What analytical techniques are commonly employed to identify and quantify Ilexsaponin B2?

A1: High-performance liquid chromatography (HPLC) coupled with various detectors is widely used for the analysis of Ilexsaponin B2. Researchers have successfully employed HPLC with diode-array detection (DAD) [], evaporative light scattering detection (ELSD) [], and mass spectrometry (MS) [] to quantify Ilexsaponin B2 in plant extracts and study its absorption characteristics [].

Q2: Can you elaborate on the use of Ilexsaponin B2 as a chemical marker for quality control of Ilex pubescens?

A2: Ilexsaponin B2, along with other characteristic compounds, has been identified as a key component in the HPLC fingerprint of Ilex pubescens []. This fingerprint allows researchers to assess the quality and consistency of different batches of the herb, helping to ensure standardized extracts for research and potential medicinal applications.

Q3: Has the structure of Ilexsaponin B2 been fully elucidated? What is known about its molecular formula and weight?

A3: Yes, the structure of Ilexsaponin B2 has been fully elucidated using spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy. Researchers have used 1H-1H COSY, HSQC, and HSBC experiments to assign the NMR spectra of Ilexsaponin B2 []. While the exact molecular weight may vary slightly due to isotopic abundance, its molecular formula is generally accepted as C52H82O23 [].

Q4: What are the primary challenges associated with isolating Ilexsaponin B2 from Ilex pubescens?

A4: Isolating Ilexsaponin B2 from Ilex pubescens requires multiple steps due to the presence of other compounds with similar properties. Researchers often employ a combination of solvent extraction, silica gel column chromatography, and potentially more specialized techniques like ODS or Sephadex LH-20 column chromatography for further purification [].

Q5: Are there any studies exploring the potential of Ilexsaponin B2 as a phosphodiesterase inhibitor?

A5: Yes, research suggests that Ilexsaponin B2 might act as a phosphodiesterase inhibitor []. In vitro studies have shown that it exhibits dose-dependent inhibitory activity against PDE1 and PDE5A, enzymes involved in regulating cyclic nucleotide signaling pathways []. This finding opens avenues for further research into its therapeutic potential in conditions where modulating these pathways is beneficial.

Q6: Is there evidence suggesting that the presence of other compounds in Ilex pubescens extracts might influence the absorption of Ilexsaponin B2?

A6: Research utilizing a single-pass intestinal perfusion (SPIP) rat model indicates that the absorption of Ilexsaponin B2 may be enhanced when administered as part of the total saponins extract from Ilex pubescens compared to administration as a single compound []. This suggests a potential synergistic effect of co-existing components on the intestinal permeability of Ilexsaponin B2.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

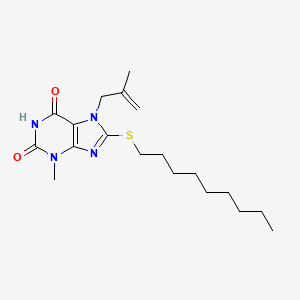

![5-(4-chlorophenyl)-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2395809.png)

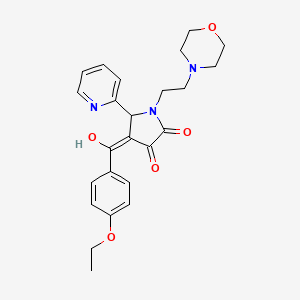

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2395812.png)

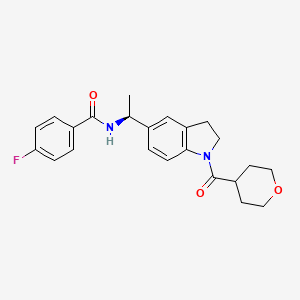

![methyl 4-(((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate](/img/structure/B2395822.png)

![(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-fluoropyridin-4-yl)methanone](/img/structure/B2395827.png)